Furanodienon

Vue d'ensemble

Description

Furanodienone is a naturally occurring compound found in various plants and fungi. It is a member of the terpenoid family, and is classified as a diterpene. Furanodienone is a highly reactive molecule, and is known to have a wide range of biological activities. This compound has been studied extensively in recent years due to its potential applications in medicine and biotechnology.

Applications De Recherche Scientifique

Anticancer Properties

- Colorectal Cancer : Furanodienone, derived from Rhizoma Curcumae, exhibits potent anticancer efficacy. In vitro and in vivo studies show that it significantly inhibits the proliferation of human colorectal carcinoma cells, induces mitochondrial dysfunction, and promotes caspase-dependent apoptosis via ROS/MAPKs signaling pathways (Jiang, Wang, & Hu, 2017).

- Lung Cancer : Furanodienone has been studied for its cytotoxic potential against human lung cancer cells. It induces apoptosis, cell cycle arrest, and downregulation of the Wnt signaling pathway in NSCLC A549 cells, suggesting its role as a promising adjuvant therapy for lung cancer (Al Saqr et al., 2022).

- Glioblastoma : Studies demonstrate furanodienone's cytotoxic effect on temozolomide-resistant glioblastoma cells. It inhibits CSPG4-Akt-ERK signaling, inflammatory responses, and promotes caspase-dependent apoptosis, making it a potential therapeutic candidate for malignant glioma (Chen et al., 2019).

- Breast Cancer : Furanodienone shows growth inhibitory effects on ERα-negative breast cancer cells by inducing apoptosis in mitochondria-caspases-dependent and ROS-independent manners. It enhances the anti-cancer effects of doxorubicin, suggesting its potential as a natural agent for cancer adjuvant therapy (Zhong et al., 2016).

Pharmacokinetics and Methodological Studies

- Analytical Methodology : A novel UHPLC-MS/MS method has been developed for analyzing furanodienone in rat plasma, demonstrating its moderate distribution and elimination, which is crucial for pharmacokinetic studies (Deng et al., 2019).

- Extraction Process : Studies on the extraction of essential oil from Curcuma caesia showed that hydrodistillation alters the compositional originality, converting furanodienone to curzerenone. This finding has implications for the preparation and storage of furanodienone-containing products (Mahanta et al., 2021).

Mécanisme D'action

Target of Action

Furanodienone primarily targets cancer cells, inducing apoptosis . The exact molecular targets of Furanodienone are still under investigation.

Mode of Action

Furanodienone interacts with its targets by inducing apoptosis, a process of programmed cell death . It increases the activity of caspase-9 and -3, key enzymes involved in the initiation and execution of apoptosis .

Biochemical Pathways

Furanodienone affects the apoptosis pathway. It increases the apoptotic rates in RKO cells, a colorectal cancer cell line . The compound also shows a relative minor effect on the activity of caspase-8 in RKO and HT-29 cells, another colorectal cancer cell line .

Result of Action

Furanodienone’s action results in the induction of apoptosis in cancer cells, leading to a decrease in cell proliferation . In vitro studies have shown that Furanodienone significantly inhibits the proliferation of various cancer cell lines, including RKO, sw480, HT-29, sw620, and LoVo .

Analyse Biochimique

Biochemical Properties

Furanodienone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Furanodienone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Furanodienone interacts with nuclear factor-kappa B (NF-κB), a protein complex that regulates DNA transcription and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and cellular responses.

Cellular Effects

Furanodienone exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, key enzymes in the apoptotic pathway . Furthermore, Furanodienone influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating the activity of transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of Furanodienone involves several key interactions at the molecular level. Furanodienone binds to the active sites of enzymes like COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, Furanodienone interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . These interactions result in the downregulation of inflammatory pathways and the induction of apoptosis in cancer cells . Furthermore, Furanodienone has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furanodienone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to Furanodienone can lead to the accumulation of oxidative stress and subsequent cellular damage . In in vitro studies, Furanodienone has been shown to induce apoptosis in cancer cells within 24 to 48 hours of treatment . Long-term exposure to Furanodienone in in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of Furanodienone vary with different dosages in animal models. At low doses, Furanodienone exhibits anti-inflammatory and antioxidant properties, reducing the levels of pro-inflammatory cytokines and oxidative stress markers . At higher doses, Furanodienone can induce cytotoxic effects, leading to cell death and tissue damage . In animal models, Furanodienone has been shown to inhibit tumor growth and metastasis at therapeutic doses, while higher doses may result in adverse effects such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

Furanodienone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism in the liver, where it is oxidized and conjugated to form more water-soluble metabolites . These metabolites are then excreted through the urine and bile . Furanodienone also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . This modulation can lead to changes in metabolite levels and energy production within cells .

Transport and Distribution

Furanodienone is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, Furanodienone interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, Furanodienone can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The distribution of Furanodienone within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of Furanodienone plays a crucial role in its activity and function. Furanodienone is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors like NF-κB . Additionally, Furanodienone has been observed to accumulate in the mitochondria, leading to the generation of ROS and induction of apoptosis . The subcellular localization of Furanodienone is influenced by factors such as targeting signals and post-translational modifications .

Propriétés

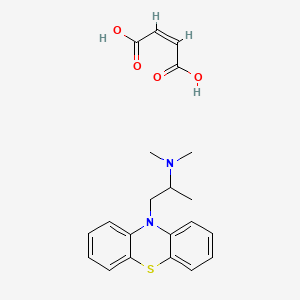

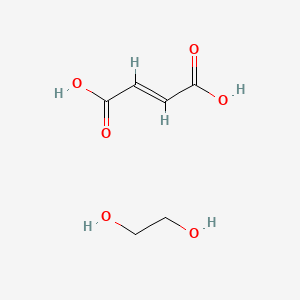

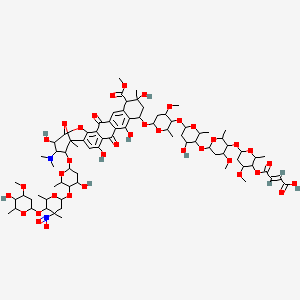

| { "Design of the Synthesis Pathway": "The synthesis pathway for Furanodienon involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of a furan ring, followed by the introduction of a dienone moiety. The final step involves the reduction of the dienone to form Furanodienon.", "Starting Materials": [ "Acetone", "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of furan ring", "a. Mix acetone, ethyl acetoacetate, and sodium ethoxide in ethanol and heat under reflux to form ethyl 3-oxobutanoate.", "b. Add benzaldehyde to the reaction mixture and continue heating under reflux to form 2-benzylidene-3-oxobutanoate.", "c. Add acetic anhydride to the reaction mixture and heat under reflux to form 2-benzylidene-5,6-dihydro-4H-furo[3,2-c]pyran-4-one.", "Step 2: Introduction of dienone moiety", "a. Dissolve 2-benzylidene-5,6-dihydro-4H-furo[3,2-c]pyran-4-one in methanol.", "b. Add hydrochloric acid to the reaction mixture and heat under reflux to form 2-benzylidene-5,6-dihydro-4H-furo[3,2-c]pyran-4-one-3-carboxylic acid.", "c. Dissolve 2-benzylidene-5,6-dihydro-4H-furo[3,2-c]pyran-4-one-3-carboxylic acid in ethanol.", "d. Add sodium borohydride to the reaction mixture and heat under reflux to form Furanodienon.", "Step 3: Reduction of dienone moiety", "a. Dissolve Furanodienon in methanol.", "b. Add sodium hydroxide to the reaction mixture and heat under reflux to form Furanodienon diol.", "c. Add hydrochloric acid to the reaction mixture to adjust the pH to acidic conditions.", "d. Extract Furanodienon from the reaction mixture using a suitable organic solvent." ] } | |

| 24268-41-5 | |

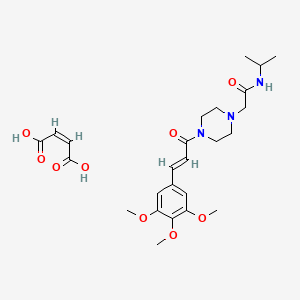

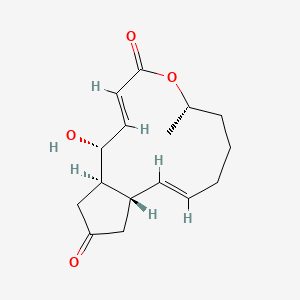

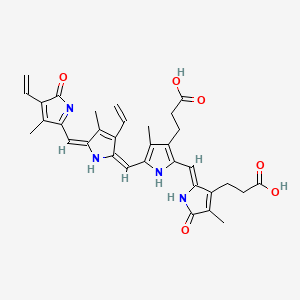

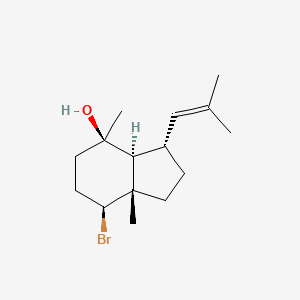

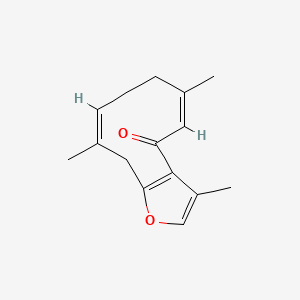

Formule moléculaire |

C15H18O2 |

Poids moléculaire |

230.30 g/mol |

Nom IUPAC |

(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one |

InChI |

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6+ |

Clé InChI |

XVOHELPNOXGRBQ-IKVLVDHLSA-N |

SMILES isomérique |

C/C/1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C |

SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |

SMILES canonique |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C |

melting_point |

89.5 - 90.5 °C |

Description physique |

Solid |

Synonymes |

furanodienone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.